molecular formula C12H22N2O3 B1490352 2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one CAS No. 2097947-75-4

2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one

Cat. No.: B1490352
CAS No.: 2097947-75-4
M. Wt: 242.31 g/mol
InChI Key: YSXYCFGDHWPYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is a sophisticated spirocyclic compound designed for advanced pharmaceutical and neurochemical research. This molecule features a unique 6-oxa-2-azaspiro[4.5]decane core, a structural motif present in compounds investigated for targeting central nervous system (CNS) receptors and enzymes . The structural framework of this compound suggests potential as a key intermediate or active scaffold for researching treatments for neurological disorders, cognitive diseases, and pain management . Spirocyclic compounds analogous to this structure have demonstrated relevance as muscarinic receptor ligands and fatty acid amide hydrolase (FAAH) inhibitors, indicating its potential utility in exploring mechanisms for Alzheimer's disease, neuropathic pain, and anxiety disorders . The inclusion of a methoxy group and an amino acid-derived propan-1-one side chain enhances its biomimetic properties and ability to interact with biological targets, offering researchers a versatile tool for drug discovery and pharmacological studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-9(13)11(15)14-5-4-12(8-14)7-10(16-2)3-6-17-12/h9-10H,3-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXYCFGDHWPYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(C1)CC(CCO2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one, a compound with the CAS number 2097947-75-4, has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data tables.

The molecular formula for this compound is C12H22N2O3C_{12}H_{22}N_{2}O_{3}, with a molecular weight of approximately 230.32 g/mol. Its structure features a spirocyclic framework, which is often associated with diverse biological activities.

Antitumor Activity

Recent studies have investigated the antitumor properties of compounds related to the spirocyclic structure, including derivatives of this compound. Notably, research has shown promising results against various cancer cell lines.

Case Study: Synthesis and Evaluation

A study published in PMC explored a series of novel spirocyclic compounds, including derivatives of 1-Oxa-4-azaspiro[4.5]deca structures. Among these, certain compounds exhibited significant cytotoxicity against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines. The most potent compounds demonstrated IC50 values below 0.20 µM, indicating strong antitumor activity .

CompoundCell LineIC50 (µM)
11bA5490.18
11hA5490.19
11dMDA-MB-2310.08
11kMDA-MB-2310.09
11hHeLa0.15

This table summarizes the IC50 values for selected derivatives, highlighting their potential as anticancer agents.

The mechanism by which these compounds exert their anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways. The presence of the spirocyclic structure is thought to enhance interaction with specific cellular targets, potentially including G protein-coupled receptors (GPCRs), which are known to play a role in cancer progression .

Safety and Toxicology

While the antitumor activity is promising, safety assessments are crucial for any therapeutic application. Current literature does not provide extensive toxicity data on this compound specifically; however, related compounds have shown varying degrees of toxicity depending on their structural modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Spiro[4.5]decane Frameworks

Compounds like 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (from ) share the spiro[4.5]decane core but differ in substituents. Key distinctions include:

  • Substituent Effects: The target compound’s methoxy group at position 9 contrasts with the benzothiazole and dimethylamino-phenyl groups in ’s derivatives.
  • Functional Groups: The amino-propanone moiety in the target compound differs from the hydroxyl-methyl or pyrrolidine-carbonyl groups in ’s derivatives, altering hydrogen-bonding capacity and reactivity.

Spirocyclic Analogues with Smaller Ring Systems

2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)propan-1-one (CAS: 1420785-78-9, ) features a spiro[3.4]octane system, which reduces conformational flexibility compared to the target compound’s spiro[4.5]decane framework. This smaller ring system may limit steric interactions in binding applications but could enhance solubility due to a lower molecular weight (197.28 g/mol vs. estimated >220 g/mol for the target compound) .

Substituent-Driven Comparisons

  • Methoxy vs. Bromo/Methylamino Groups: Compounds in , such as 1-(4-bromophenyl)-2-(methylamino)propan-1-one, highlight how halogen or alkylamino substituents influence electronic and steric profiles. Bromine increases molecular weight and polarizability, while methylamino groups enhance basicity, contrasting with the methoxy group’s electron-donating and sterically undemanding nature .

Data Table: Comparative Analysis of Key Compounds

Compound Name Spiro System Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound [4.5]decane 9-methoxy, amino-propanone C₁₄H₂₄N₂O₃ ~268.36 (estimated) High lipophilicity, H-bond donor
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione [4.5]decane Benzothiazole, dimethylamino-phenyl C₂₆H₂₈N₄O₃S ~476.59 Aromatic π-stacking, moderate solubility
2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)propan-1-one [3.4]octane Dual amino groups, propanone C₁₀H₁₉N₃O 197.28 Enhanced solubility, compact structure

Research Findings and Implications

  • Synthesis Challenges : The target compound’s methoxy group may require protection/deprotection strategies during synthesis, unlike ’s derivatives, where benzothiazole groups are introduced via Schiff base reactions .
  • In contrast, ’s dual-amino compound may serve as a chelating agent .
  • Material Science Applications : The rigidity of the spiro[4.5]decane core may stabilize polymeric matrices better than smaller spiro systems, which are more prone to conformational changes .

Preparation Methods

Construction of the Spirocyclic Core

  • The spirocyclic 6-oxa-2-azaspiro[4.5]decane framework is typically synthesized via cyclization reactions involving nitrogen and oxygen nucleophiles.
  • Common strategies include:
    • Intramolecular nucleophilic substitution where a suitable precursor bearing both nucleophilic amine and electrophilic alkyl or acyl groups undergoes ring closure.
    • Use of azaspiro intermediates such as 2-azaspiro[4.5]decane derivatives, which can be functionalized further.
  • The methoxy group at position 9 is introduced either by methylation of a hydroxyl precursor or by using methoxy-substituted starting materials.

Introduction of the Propan-1-one Side Chain

  • The propan-1-one (acetyl) group is introduced at the nitrogen of the spirocyclic amine, often via acylation reactions.
  • A common approach is the reaction of the spirocyclic amine with an activated propanone derivative such as acryloyl chloride or propionyl chloride under controlled conditions to avoid over-acylation or polymerization.

Installation of the 2-Amino Group

  • The amino group at the 2-position of the propan-1-one is typically introduced by reductive amination or nucleophilic substitution.
  • Alternatively, the starting material can be an amino acid derivative or a protected amino ketone, which upon deprotection yields the target amino group.

Representative Synthetic Procedure (Inferred from Patent and Literature Data)

Step Reagents/Conditions Description
1. Formation of Spirocyclic Intermediate Starting azaspiro compound + base (e.g., NaH) Cyclization to form 2-azaspiro[4.5]decane scaffold
2. Methoxylation Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) Introduction of methoxy group at position 9
3. Acylation Propionyl chloride or equivalent, base (e.g., triethylamine) Acylation of spirocyclic amine to form propan-1-one moiety
4. Amination Ammonia or amine source, reductive amination conditions Introduction of 2-amino substituent on propan-1-one

Detailed Research Findings

  • According to European patent EP 3772513 A1, compounds containing the 2-azaspiro[4.5]decane core with various substitutions have been synthesized using multi-step routes involving azaspiro intermediates and selective functional group transformations.
  • The patent emphasizes the use of protective groups and selective methylation steps to achieve the methoxy substitution.
  • The presence of the spirocyclic amine allows for targeted acylation at the nitrogen, facilitating the formation of the propan-1-one side chain.
  • Optimization of reaction conditions such as temperature, solvent choice (e.g., dichloromethane, tetrahydrofuran), and stoichiometry are critical to maximize yield and purity.
  • No direct experimental procedure for this exact compound was found in open literature; however, analogs with similar spirocyclic scaffolds and amino ketone functionalities have been synthesized following the above principles.

Analytical Data and Quality Control

  • The purity and identity of the compound are confirmed by:
    • Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical shifts corresponding to the spirocyclic framework, methoxy group, and amino ketone protons.
    • Mass spectrometry (MS) to confirm molecular weight (242.31 g/mol).
    • Infrared spectroscopy (IR) to detect characteristic carbonyl and amine functional groups.
  • Chromatographic techniques such as HPLC are employed to assess purity and separate isomers if formed.

Summary Table of Preparation Method Components

Aspect Details
Core Scaffold 2-azaspiro[4.5]decane formed by intramolecular cyclization
Methoxy Introduction Methylation of hydroxyl precursor or direct use of methoxy-substituted intermediates
Propan-1-one Attachment Acylation of spirocyclic amine with propionyl derivatives
Amino Group Installation Reductive amination or substitution on ketone precursor
Key Reagents Bases (NaH, K2CO3), methylating agents (MeI), acyl chlorides, amine sources
Solvents Aprotic solvents like dichloromethane, THF
Analytical Techniques NMR, MS, IR, HPLC

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA/GHS guidelines:

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Keep at 2–8°C in a dry, fireproof area away from ignition sources .
  • Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and avoid water jets to prevent dispersion .

Q. How is the compound’s spirocyclic core synthesized, and what analytical techniques validate its purity?

  • Methodological Answer :

  • Synthesis : Intramolecular cyclization of precursor amines/ketones under controlled conditions (e.g., 80–100°C, inert atmosphere) .
  • Characterization : Use XRD to confirm spirocyclic geometry and HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .
  • Spectroscopy : 1H/13C NMR (δ 3.2–3.8 ppm for methoxy groups; δ 1.5–2.0 ppm for spirocyclic protons) and FT-IR (C=O stretch at ~1680 cm⁻¹) .

Q. What functional groups dictate its reactivity, and how do they influence solubility?

  • Methodological Answer :

  • Key Groups : Methoxy (electron-donating), amino (nucleophilic), and ketone (electrophilic) .
  • Solubility : Polar aprotic solvents (DMSO, DMF) enhance solubility due to hydrogen bonding with the amino group; low solubility in hexane/chloroform .

Advanced Research Questions

Q. How does the spirocyclic structure impact biological activity compared to linear analogs?

  • Methodological Answer :

  • Conformational Rigidity : The spiro core restricts rotational freedom, enhancing binding specificity to targets like GPCRs or enzymes .
  • Case Study : Analog N'-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide shows 3x higher receptor affinity than non-spiro derivatives due to optimized spatial alignment .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Control Variables : Standardize assay conditions (pH 7.4, 37°C) and cell lines (e.g., HEK293 vs. HeLa) to minimize variability .
  • Structural Confounders : Compare batches via LC-MS to rule out impurities (e.g., residual solvents or isomers) .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile discrepancies in IC50 values .

Q. What reaction mechanisms dominate its degradation under acidic/basic conditions?

  • Methodological Answer :

  • Acidic Hydrolysis : Protonation of the ketone oxygen leads to ring-opening via β-elimination (confirmed by GC-MS detection of fragmented aldehydes) .
  • Basic Conditions : Nucleophilic attack on the spirocyclic amine, forming imine intermediates (traced via TLC at Rf 0.4–0.6) .

Q. How can its stability be optimized for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Formulation : Encapsulate in PEGylated liposomes to shield the amino group from plasma esterases .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 weeks) with HPLC-UV monitoring (λ = 254 nm) .

Key Considerations for Experimental Design

  • Theoretical Framework : Link studies to spirocyclic drug design principles (e.g., conformational restriction theory) .
  • Data Validation : Cross-reference spectral data with PubChem/CAS entries to confirm batch consistency .
  • Contradiction Management : Use multivariate regression to isolate variables affecting bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Reactant of Route 2
2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.